molecular formula C18H15ClN2O B14207068 Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-60-5

Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B14207068
CAS No.: 821784-60-5
M. Wt: 310.8 g/mol
InChI Key: VGYNBXVIVHCANW-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that features a phenol group substituted with a 3-chlorophenylmethylamino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- can be compared with other similar compounds, such as:

    Phenol derivatives: Compounds with similar phenol groups but different substituents.

    Pyridinyl derivatives: Compounds with pyridinyl groups and varying substituents.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups and different functional groups.

The uniqueness of Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

821784-60-5

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

4-[5-[(3-chlorophenyl)methylamino]pyridin-3-yl]phenol

InChI

InChI=1S/C18H15ClN2O/c19-16-3-1-2-13(8-16)10-21-17-9-15(11-20-12-17)14-4-6-18(22)7-5-14/h1-9,11-12,21-22H,10H2

InChI Key

VGYNBXVIVHCANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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